

# Theoretical pKa and Acidity of Aqueous Permanganic Acid: A Technical Guide

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Compound Name: Permanganic acid

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## Abstract

**Permanganic acid** ( $\text{HMnO}_4$ ) is a powerful oxoacid of manganese in its +7 oxidation state. This technical guide provides an in-depth analysis of the theoretical pKa and acidity of aqueous **permanganic acid**. Due to its inherent instability, direct experimental determination of its pKa is challenging. Therefore, this document focuses on theoretically estimated values and discusses the general experimental and computational methodologies applicable to characterizing such strong and unstable acids. This guide aims to serve as a comprehensive resource for professionals in chemistry and drug development who require a thorough understanding of the physicochemical properties of strong acids.

## Introduction

**Permanganic acid** is a strong oxidizing agent and the conjugate acid of the permanganate ion ( $\text{MnO}_4^-$ ).<sup>[1]</sup> Its high acidity and reactivity make it a subject of interest in various chemical contexts. However, the same properties render it highly unstable, making its isolation and characterization difficult.<sup>[1]</sup> Aqueous solutions of **permanganic acid** are known to decompose into manganese dioxide, oxygen, and water. This decomposition is accelerated by heat, light, and the presence of acids.<sup>[1]</sup> Understanding the acidity and pKa of **permanganic acid** is crucial for predicting its behavior in chemical reactions and for the development of processes where it might be used as a reagent or intermediate.

## Theoretical pKa and Acidity of Permanganic Acid

**Permanganic acid** is classified as a strong acid, and in concentrated solutions, it can exhibit superacidic properties. The theoretical pKa values for **permanganic acid** reported in the literature are consistently negative, indicating that it is a very strong acid that completely dissociates in aqueous solution.

### Quantitative Data on the pKa of Permanganic Acid

The following table summarizes the reported theoretical pKa values for **permanganic acid**. It is important to note that these are estimated values, as direct experimental measurement is hampered by the acid's instability.

Parameter	Reported Value(s)	Reference(s)
Theoretical pKa	-2.3 to -4.6	[1]

The negative pKa values confirm that **permanganic acid** is a stronger acid than common strong acids like nitric acid (pKa  $\approx$  -1.4) and hydrochloric acid (pKa  $\approx$  -6.3).

## Methodologies for pKa Determination

Due to the challenges associated with the direct pKa measurement of **permanganic acid**, this section outlines the general experimental and computational methodologies that can be applied to strong and unstable acids.

### Experimental Protocols

Direct titration of a very strong, unstable acid like **permanganic acid** is often not feasible. However, several indirect methods and techniques applicable to strong acids are described below.

A common method for the in situ preparation of aqueous **permanganic acid** involves the reaction of a permanganate salt with a strong acid.[1]

- **Reaction with Sulfuric Acid:** A frequently cited method is the reaction of barium permanganate with dilute sulfuric acid. The insoluble barium sulfate precipitate is removed

by filtration, yielding an aqueous solution of **permanganic acid**.<sup>[1]</sup>

- Reaction:  $\text{Ba}(\text{MnO}_4)_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HMnO}_4 + \text{BaSO}_4(\text{s})$
- Ion Exchange: Another approach involves passing a solution of a soluble permanganate salt, such as potassium permanganate, through a strong acid cation exchange resin. This method can produce a relatively pure, albeit dilute, solution of **permanganic acid**.

Safety Precautions: **Permanganic acid** and its precursors are strong oxidizing agents.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.<sup>[2][3][4][5][6]</sup> All manipulations should be carried out in a well-ventilated fume hood.<sup>[2][3]</sup> Reactions involving concentrated sulfuric acid and permanganates can be explosive and should be handled with extreme caution.<sup>[1]</sup>

Spectroscopic techniques can be employed to study the dissociation of strong acids by observing changes in the absorption spectra as a function of the medium's acidity.

- Principle: For a compound with a chromophore, the absorption spectrum of the protonated and deprotonated species will differ. By measuring the absorbance at various acid concentrations (using a Hammett acidity function for very strong acids), the equilibrium between the species can be determined, and the pKa can be estimated.<sup>[7][8][9][10]</sup>
- General Protocol:
  - Prepare a series of solutions with varying and known strong acid concentrations.
  - Add a small, constant amount of the substance under investigation (in this case, a stable permanganate salt that would form **permanganic acid** in situ) to each solution.
  - Record the UV-Vis spectrum for each solution.
  - Analyze the spectral changes to determine the ratio of the protonated to the deprotonated species at each acid concentration.
  - Plot the logarithm of this ratio against the Hammett acidity function ( $H_0$ ) to determine the pKa.

Conductometric titration can be used for strong acids, where the change in conductivity of the solution is monitored as a titrant is added.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: The initial high conductivity of a strong acid solution is due to the high mobility of the  $\text{H}^+$  ions. As a strong base (e.g.,  $\text{NaOH}$ ) is added, the  $\text{H}^+$  ions are neutralized to form water, and are replaced by the less mobile  $\text{Na}^+$  ions, causing the conductivity to decrease. After the equivalence point, the conductivity increases due to the excess of mobile  $\text{OH}^-$  ions from the titrant.[\[11\]](#)[\[14\]](#) The equivalence point is determined from the inflection point of the conductivity curve.
- General Protocol:
  - Place a known volume of the strong acid solution in a beaker.
  - Immerse a conductivity probe into the solution.
  - Add a strong base of known concentration in small, measured increments.
  - Record the conductivity of the solution after each addition.
  - Plot the conductivity as a function of the volume of titrant added to determine the equivalence point.

## Computational Protocols

Computational chemistry provides a powerful tool for estimating the  $\text{pK}_\text{a}$  of molecules, especially for unstable species where experimental determination is difficult. Density Functional Theory (DFT) is a commonly used method for this purpose.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Principle: The  $\text{pK}_\text{a}$  is related to the Gibbs free energy change ( $\Delta G$ ) of the dissociation reaction in solution. Computational methods calculate the energies of the protonated ( $\text{HMnO}_4$ ) and deprotonated ( $\text{MnO}_4^-$ ) species in the gas phase and in solution to determine this free energy change.
- General Workflow for DFT-based  $\text{pK}_\text{a}$  Calculation:
  - Geometry Optimization: The 3D structures of the acid ( $\text{HMnO}_4$ ) and its conjugate base ( $\text{MnO}_4^-$ ) are optimized to find their lowest energy conformations. This is typically done

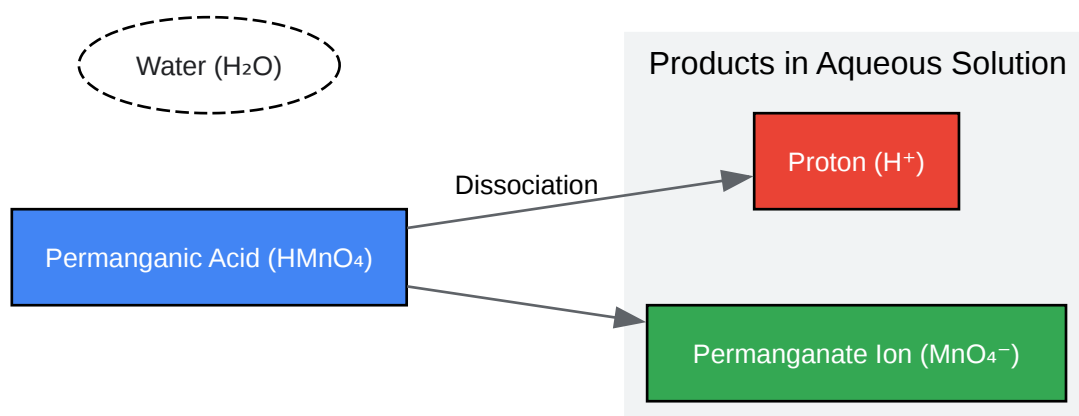
using a suitable DFT functional and basis set.

- Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.
- Solvation Energy Calculation: The effect of the solvent (water) is crucial and is typically modeled using a continuum solvation model (e.g., SMD, CPCM) to calculate the free energy of solvation for each species.
- pKa Calculation: The pKa is then calculated from the Gibbs free energy of the dissociation reaction in solution using the following equation:  $\text{pKa} = \Delta G^{\circ}_{\text{solv}} / (2.303 * RT)$  where  $\Delta G^{\circ}_{\text{solv}}$  is the standard Gibbs free energy of dissociation in solution, R is the gas constant, and T is the temperature.

## Visualizations

### Dissociation of Permanganic Acid

The following diagram illustrates the dissociation of **permanganic acid** in an aqueous environment, a fundamental concept in understanding its acidity.

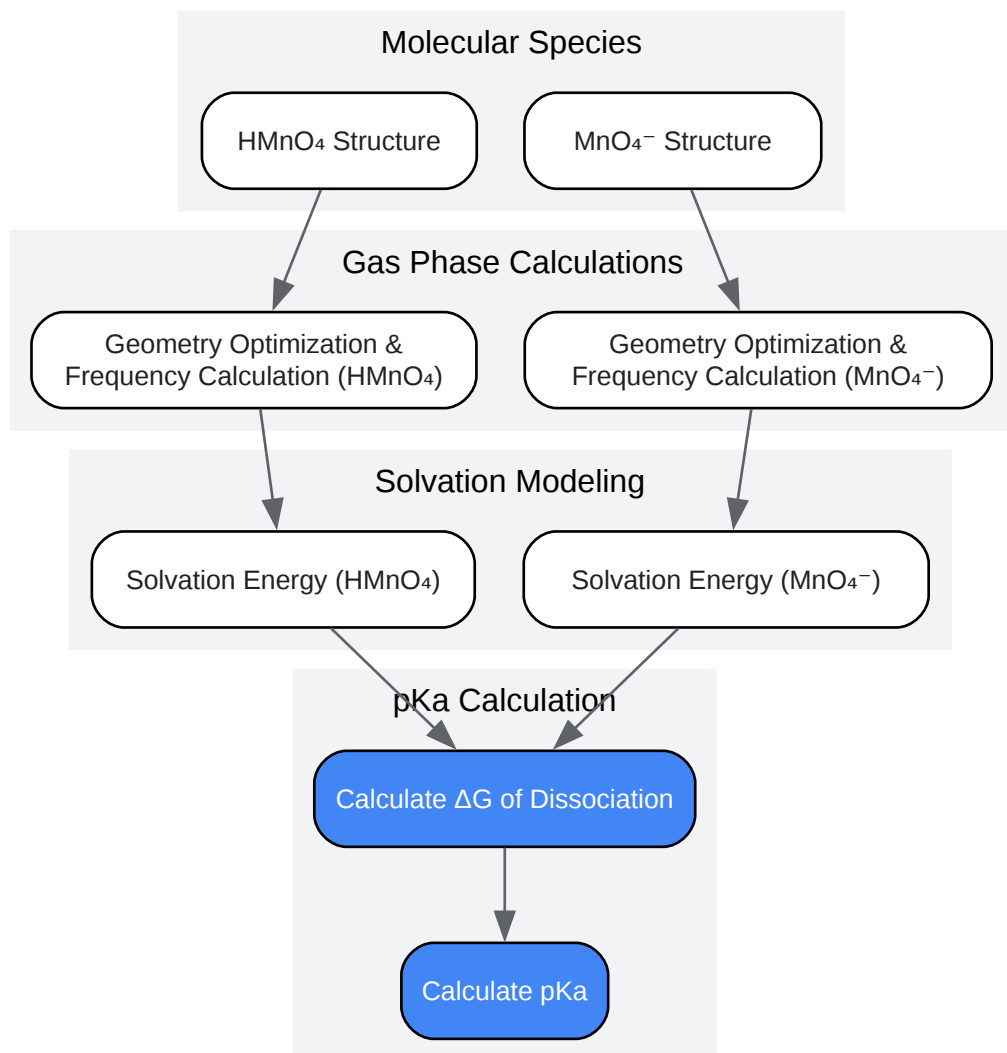


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Caption: Dissociation of **permanganic acid** in water.

## Conceptual Workflow for Computational pKa Estimation

This diagram outlines the logical steps involved in the computational estimation of the pKa of **permanganic acid** using DFT.



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Caption: Computational workflow for pKa estimation.

## Conclusion

**Permanganic acid** is a strong acid with a theoretically estimated pKa in the range of -2.3 to -4.6. Its high reactivity and instability make direct experimental determination of its pKa challenging. This guide has summarized the available theoretical data and outlined the general experimental and computational methodologies that can be used to characterize such strong

and unstable acids. For professionals in research and drug development, a thorough understanding of the properties of strong acids like **permanganic acid** is essential for predicting chemical behavior and ensuring safe handling. The computational approaches, in particular, offer a viable pathway to further refine our understanding of the acidity of this and other highly reactive species.

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## References

- 1. Permanganic acid - Wikipedia [en.wikipedia.org]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulm.edu [ulm.edu]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
- 10. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 11. studylib.net [studylib.net]
- 12. google.com [google.com]
- 13. byjus.com [byjus.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. tau.ac.il [tau.ac.il]
- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Computing pK(A) values of hexa-aqua transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. youtube.com [youtube.com]
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